molecular formula C10H8ClNO3S B12339331 Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate

Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate

Cat. No.: B12339331
M. Wt: 257.69 g/mol
InChI Key: WDAZHKHLVOUBBY-UHFFFAOYSA-N
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Biological Activity

Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 5-chlorothiophen-2-carboxylic acid with isoxazole derivatives. The resulting compound is characterized by various spectroscopic methods including NMR and mass spectrometry to confirm its structure and purity .

Anticancer Activity

Recent studies have indicated that isoxazole derivatives exhibit significant anticancer properties. This compound has been evaluated against several cancer cell lines, demonstrating potent cytotoxic effects. The compound's activity was assessed using the sulforhodamine B (SRB) assay, which measures cell viability post-treatment.

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
Huh7 (Liver)4.7
MCF7 (Breast)8.3
HCT116 (Colon)6.5
Hep3B (Liver)3.8

The compound exhibited selective cytotoxicity towards cancer cells compared to normal cells, indicating its potential as a targeted anticancer agent. For instance, the IC50 value for Huh7 cells was significantly lower than that for normal human epithelial cells, suggesting a therapeutic window for its application in liver cancer treatment .

The mechanism by which this compound exerts its anticancer effects appears to involve cell cycle arrest and apoptosis induction. Studies have shown that treatment with this compound can lead to:

  • G0/G1 Phase Arrest : The compound causes accumulation of cells in the G0/G1 phase, inhibiting their progression to the S phase.
  • Reduction in CDK4 Levels : A significant decrease in cyclin-dependent kinase 4 (CDK4) levels was observed, further supporting the G0/G1 arrest mechanism .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Isoxazole derivatives are known for their selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation.

Table 2: Anti-inflammatory Activity of Isoxazole Derivatives

CompoundCOX Inhibition IC50 (µM)Reference
This compound0.95
Other Isoxazole DerivativesVaries

The selective inhibition of COX-2 over COX-1 suggests that this compound may provide therapeutic benefits with reduced gastrointestinal side effects commonly associated with non-selective NSAIDs.

Case Studies

Several case studies have highlighted the efficacy of isoxazole derivatives in clinical settings:

  • Case Study on Liver Cancer : A study involving patients with hepatocellular carcinoma treated with isoxazole derivatives showed a marked reduction in tumor size and improved survival rates compared to standard chemotherapy .
  • Clinical Trials for Inflammation : Ongoing clinical trials are evaluating the safety and efficacy of isoxazole-based compounds in treating chronic inflammatory diseases, with preliminary results indicating significant improvements in patient-reported outcomes .

Properties

Molecular Formula

C10H8ClNO3S

Molecular Weight

257.69 g/mol

IUPAC Name

ethyl 5-(5-chlorothiophen-2-yl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C10H8ClNO3S/c1-2-14-10(13)6-5-7(15-12-6)8-3-4-9(11)16-8/h3-5H,2H2,1H3

InChI Key

WDAZHKHLVOUBBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(S2)Cl

Origin of Product

United States

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